LCB 03-0110

Descripción

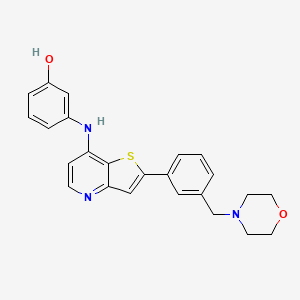

Structure

3D Structure

Propiedades

Fórmula molecular |

C24H23N3O2S |

|---|---|

Peso molecular |

417.5 g/mol |

Nombre IUPAC |

3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol |

InChI |

InChI=1S/C24H23N3O2S/c28-20-6-2-5-19(14-20)26-21-7-8-25-22-15-23(30-24(21)22)18-4-1-3-17(13-18)16-27-9-11-29-12-10-27/h1-8,13-15,28H,9-12,16H2,(H,25,26) |

Clave InChI |

ZCWXCBKGPJOAFQ-UHFFFAOYSA-N |

SMILES |

C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O |

SMILES canónico |

C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

LCB03-0110; LCB030110; LCB03 0110 |

Origen del producto |

United States |

Foundational & Exploratory

The Multi-Faceted Biological Activity of LCB 03-0110 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCB 03-0110 dihydrochloride is a potent, small-molecule, multi-tyrosine kinase inhibitor with significant therapeutic potential in a range of pathologies, including fibrosis, inflammation, and angiogenesis.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its biological effects through the potent and competitive inhibition of several key tyrosine kinases. It is a thienopyridine derivative that shows strong inhibitory activity against the c-Src family of kinases, Discoidin Domain Receptor 2 (DDR2), Bruton's tyrosine kinase (BTK), and Syk kinase.[1][3][4] Its mechanism of action involves binding to the ATP-binding site of these kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling cascades.[2]

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of this compound against various kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy and selectivity.

| Target Kinase | IC50 (nM) | Notes |

| c-Src | 1.3 | Potent inhibition of a key proto-oncogene involved in cell proliferation, and survival.[1][4] |

| DDR2 (activated) | 6 | High affinity for the active conformation of DDR2, a receptor tyrosine kinase implicated in fibrosis. |

| DDR2 (non-activated) | 145 | Demonstrates preferential inhibition of the activated form of DDR2. |

| DDR1 (cell-based) | 164 | Inhibition of collagen-induced autophosphorylation in HEK293 cells overexpressing DDR1b. |

| DDR2 (cell-based) | 171 | Inhibition of collagen-induced autophosphorylation in HEK293 cells overexpressing DDR2. |

Key Biological Activities and Experimental Evidence

Anti-Fibrotic Activity

This compound demonstrates significant anti-fibrotic properties by targeting key cellular players in the fibrotic process: fibroblasts and macrophages.

This compound effectively suppresses the activation of fibroblasts, a critical step in the development of tissue fibrosis. In vitro studies have shown that it inhibits the proliferation and migration of primary dermal fibroblasts induced by transforming growth factor-β1 (TGF-β1) and type I collagen.[1] This inhibition is associated with a reduction in the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation.[1]

Experimental Protocol: Inhibition of TGF-β1-Induced Fibroblast Activation

-

Cell Line: Primary mouse dermal fibroblasts.

-

Stimulation: 5 ng/mL TGF-β1.

-

Treatment: this compound at various concentrations.

-

Endpoints:

-

Proliferation: Assessed by cell counting or viability assays (e.g., MTT).

-

Migration: Evaluated using a wound healing (scratch) assay on a collagen-coated surface.

-

α-SMA Expression: Measured by Western blotting of total cell lysates.

-

-

Methodology: Fibroblasts are cultured to confluence, and a scratch is made on the monolayer. Cells are then treated with this compound in the presence of TGF-β1. Cell migration into the scratched area is monitored and quantified over 24 hours. For α-SMA expression, cells are treated with this compound and TGF-β1 for 48 hours, followed by cell lysis and Western blot analysis.

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating the function of macrophages and T helper 17 (Th17) cells.

In vitro studies using the J774A.1 macrophage cell line have demonstrated that this compound inhibits lipopolysaccharide (LPS)-induced activation.[1] This includes the suppression of macrophage migration and the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-α (TNF-α).[1]

Experimental Protocol: Inhibition of LPS-Induced Macrophage Activation

-

Cell Line: J774A.1 murine macrophage-like cell line.

-

Stimulation: 100 ng/mL Lipopolysaccharide (LPS).

-

Treatment: Pre-incubation with this compound for 30 minutes prior to LPS stimulation.

-

Endpoints:

-

Nitric Oxide (NO) Production: Measured in the culture medium using the Griess reaction.

-

TNF-α Secretion: Quantified by ELISA of the cell culture supernatant.

-

iNOS and COX-2 Expression: Assessed by Western blotting of total cell lysates.

-

Cell Migration: Evaluated using a transwell invasion assay with a collagen IV-coated membrane and monocyte chemoattractant protein-1 (MCP-1) as a chemoattractant.

-

This compound has been shown to significantly suppress the production of IL-17A, a key cytokine produced by Th17 cells, in a dose-dependent manner.[5][6] This suggests a role for this compound in modulating adaptive immune responses.

Experimental Protocol: Inhibition of IL-17A Secretion from Th17 Cells

-

Cells: Mouse naïve CD4+ T cells.

-

Differentiation Conditions: Cells are cultured under Th17-polarizing conditions (anti-CD3, anti-CD28, TGF-β1, IL-6, IL-23, anti-IL4, and anti-IFN-γ).

-

Treatment: this compound at concentrations ranging from 3 nM to 9 µM for 4 days.

-

Endpoint: IL-17A levels in the cell culture supernatant are measured by ELISA.

Anti-Angiogenic Activity

This compound inhibits angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathways.[2][7] It has been shown to inhibit VEGF-induced proliferation, viability, migration, and capillary-like tube formation of endothelial cells.[2]

Experimental Protocol: Inhibition of VEGF-Induced Endothelial Cell Proliferation and Tube Formation

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Stimulation: Vascular Endothelial Growth Factor (VEGF).

-

Treatment: this compound at various concentrations.

-

Endpoints:

-

Proliferation: Assessed using a cell viability assay (e.g., WST-1).

-

Tube Formation: HUVECs are seeded on a Matrigel-coated plate and treated with this compound in the presence of VEGF. The formation of capillary-like structures is observed and quantified.

-

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

DDR/c-Src Signaling in Fibroblast Activation

Caption: this compound inhibits fibroblast activation by targeting DDR and c-Src.

LPS-Induced Inflammatory Signaling in Macrophages

Caption: this compound reduces inflammation by inhibiting MAPK signaling in macrophages.

VEGFR-2/JAK/STAT3 Signaling in Angiogenesis

Caption: this compound inhibits angiogenesis by targeting the VEGFR-2/JAK/STAT3 pathway.

In Vivo Efficacy: Scar Formation Model

The anti-fibrotic and anti-inflammatory properties of this compound have been confirmed in a preclinical in vivo model of wound healing and scar formation.

Experimental Protocol: Rabbit Ear Hypertrophic Scar Model

-

Animal Model: New Zealand White rabbits.

-

Wounding: Creation of full-thickness excisional wounds on the ventral surface of the ear.

-

Treatment: Topical application of this compound to the wounds.

-

Endpoints:

-

Scar Size: Measurement of the scar area and elevation.

-

Histology: Immunohistochemical analysis of wound tissue for the presence of myofibroblasts (α-SMA staining) and macrophages.

-

-

Results: Topical application of this compound suppressed the accumulation of myofibroblasts and macrophages in the healing wound, leading to a significant reduction in hypertrophic scar formation without delaying the wound closure process.[1]

Conclusion

This compound dihydrochloride is a promising multi-tyrosine kinase inhibitor with a well-defined mechanism of action and a broad range of biological activities. Its ability to potently inhibit key kinases involved in fibrosis, inflammation, and angiogenesis makes it a compelling candidate for further investigation and development in various therapeutic areas. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the scientific and clinical potential of this compound.

References

- 1. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Nordic Biosite [nordicbiosite.com]

- 4. This compound dihydrochloride - Nordic Biosite [nordicbiosite.com]

- 5. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells [kjpp.net]

- 6. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

LCB 03-0110: A Multi-Targeted Kinase Inhibitor for the Attenuation of Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. The complex interplay between glial cells, particularly microglia and astrocytes, and neurons can exacerbate disease progression. LCB 03-0110, a novel thienopyridine derivative, has emerged as a promising therapeutic candidate due to its potent, multi-targeted inhibition of key tyrosine kinases implicated in inflammatory cascades. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on neuroinflammatory processes, and detailed experimental protocols for its investigation.

Introduction

This compound is a potent, ATP-competitive inhibitor of the Discoidin Domain Receptor (DDR) family, the c-Src family of tyrosine kinases, Bruton's tyrosine kinase (Btk), and Syk.[1] Its ability to simultaneously modulate multiple signaling pathways involved in cellular activation, proliferation, and inflammatory responses makes it a compelling molecule for the treatment of complex diseases. In the context of the central nervous system (CNS), the inhibition of these kinases has been shown to reduce the activation of microglia and astrocytes, key mediators of neuroinflammation.[2] This targeted action suggests its potential to mitigate the chronic inflammatory states associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4]

Mechanism of Action

This compound exerts its anti-neuroinflammatory effects primarily through the inhibition of DDR1 and c-Src kinases.

-

Discoidin Domain Receptor 1 (DDR1): DDR1, a receptor tyrosine kinase activated by collagen, is upregulated in disease-associated astrocytes and microglia.[2] Its inhibition by this compound has been shown to reduce levels of neurotoxic proteins like amyloid-β (Aβ), hyperphosphorylated tau (p-tau), and α-synuclein.[3][4] The proposed mechanism involves the modulation of downstream signaling pathways that control inflammatory gene expression and cellular activation states.

-

c-Src Family Kinases (SFKs): SFKs are non-receptor tyrosine kinases that play a crucial role in a multitude of cellular processes, including inflammation. This compound potently inhibits all eight SFKs.[1] This broad-spectrum inhibition likely contributes to its ability to suppress the activation of both fibroblasts and macrophages, key players in fibro-inflammatory processes that can also occur in the CNS.[5][6]

The dual inhibition of these kinase families results in a significant reduction of pro-inflammatory mediators and a dampening of the overall neuroinflammatory response.

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the in vitro and cell-based inhibitory activities of this compound against various kinases and cellular processes.

| Target Kinase | IC50 (nM) | Notes | Reference |

| DDR2 (activated) | 6 | ATP-competitive inhibition | [1][3] |

| DDR2 (non-activated) | 145 | [1][3] | |

| c-Src Family Kinases | 2-20 | Inhibition of all eight family members | [1] |

| Cellular Process | IC50 (nM) | Cell Type | Reference |

| Collagen-induced DDR1 autophosphorylation | 164 | HEK293-DDR1b overexpressing cells | [1][3] |

| Collagen-induced DDR2 autophosphorylation | 171 | HEK293-DDR2 overexpressing cells | [1][3] |

| TGF-β1 and Type I Collagen-induced Fibroblast Proliferation & Migration | 194 | Primary dermal fibroblasts | [1] |

Effects on Neuroinflammation

Studies in preclinical models of neurodegeneration have demonstrated the potent anti-neuroinflammatory effects of this compound.

Reduction of Glial Activation

In a mouse model of Alzheimer's disease (TgAPP mice), treatment with this compound resulted in a significant reduction in markers of both astrogliosis and microgliosis.[2]

-

Astrocytes: A significant decrease in Glial Fibrillary Acidic Protein (GFAP) staining was observed in both the hippocampus and cortex of this compound-treated mice compared to vehicle-treated controls.[2]

-

Microglia: Ionized calcium-binding adapter molecule-1 (IBA-1) staining, a marker for microglia activation, was also significantly reduced in the hippocampus and cortex following this compound administration.[2]

Modulation of Inflammatory Mediators

This compound has been shown to suppress the production of key pro-inflammatory molecules in activated macrophage cell lines, which share signaling pathways with microglia. In LPS-activated J774A.1 macrophage cells, this compound inhibited the synthesis of:[1][5]

-

Nitric oxide (NO)

-

Inducible nitric-oxide synthase (iNOS)

-

Cyclooxygenase 2 (COX-2)

-

Tumor necrosis factor-α (TNF-α)

Furthermore, in human corneal epithelial cells, this compound significantly suppressed the phosphorylation of P38 and ERK, and reduced the expression of IL-6 and IL-8.[7][8] It also dose-dependently decreased the expression of IL-17A in Th17 cells.[7][9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Neuroinflammation

Caption: Proposed signaling pathway of this compound in inhibiting neuroinflammation.

Experimental Workflow for Assessing Anti-Neuroinflammatory Effects

Caption: General experimental workflow for evaluating this compound's effects.

Experimental Protocols

In Vitro Inhibition of Kinase Activity

-

Objective: To determine the IC50 of this compound against target kinases.

-

Methodology:

-

Recombinant human kinases (e.g., DDR2, c-Src) are incubated with a specific substrate and varying concentrations of this compound in a kinase buffer.

-

The reaction is initiated by the addition of ATP.

-

After incubation, the amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation ([γ-³²P]ATP) or specific antibody-based detection (e.g., ELISA, HTRF).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Autophosphorylation Assay

-

Objective: To assess the inhibitory effect of this compound on collagen-induced DDR1/2 autophosphorylation in a cellular context.

-

Methodology:

-

HEK293 cells engineered to overexpress either DDR1b or DDR2 are seeded in culture plates.

-

Cells are serum-starved and then pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Cells are stimulated with type I collagen to induce receptor autophosphorylation.

-

Cell lysates are collected, and proteins are separated by SDS-PAGE.

-

Western blotting is performed using antibodies specific for phosphorylated DDR1/2 and total DDR1/2 to determine the extent of inhibition.

-

In Vivo Mouse Model of Neuroinflammation

-

Objective: To evaluate the effect of this compound on glial activation in a disease-relevant animal model.

-

Methodology (based on TgAPP mouse model): [2]

-

Transgenic APP mice and wild-type littermates are used.

-

Mice are administered this compound or vehicle (e.g., DMSO) via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a defined period.

-

Following the treatment period, mice are euthanized, and brains are perfused and collected.

-

Brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned.

-

Immunohistochemistry is performed on brain sections using antibodies against GFAP and IBA-1.

-

Staining intensity and the number of positive cells in specific brain regions (e.g., hippocampus, cortex) are quantified using microscopy and image analysis software.

-

Conclusion

This compound presents a compelling profile as a multi-targeted kinase inhibitor with significant potential for the treatment of neuroinflammatory conditions. Its ability to potently inhibit key kinases involved in glial activation and the production of pro-inflammatory mediators provides a strong rationale for its further development as a therapeutic for neurodegenerative diseases. The data summarized herein offer a technical foundation for researchers and drug development professionals to design and execute further investigations into the promising therapeutic applications of this compound.

References

- 1. This compound | 1228102-01-9 | DDR | MOLNOVA [molnova.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells [kjpp.net]

- 9. The Korean Journal of Physiology & Pharmacology [kjpp.net]

Investigating the Anti-Fibrotic Properties of LCB 03-0110: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. LCB 03-0110, a potent inhibitor of Discoidin Domain Receptors (DDRs) and c-Src family kinases, has emerged as a promising anti-fibrotic agent. This technical guide provides an in-depth overview of the anti-fibrotic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its investigation. The information presented herein is intended to support further research and development of this compound as a therapeutic candidate for fibrotic disorders.

Introduction

This compound, chemically identified as (3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol), is a small molecule inhibitor with a multi-targeted profile.[1] Its primary anti-fibrotic effects are attributed to its potent inhibition of DDR1 and DDR2, receptor tyrosine kinases that are activated by collagen and play a crucial role in fibrosis progression.[2][3][4] Additionally, its inhibitory activity against c-Src family kinases, which are involved in various pro-fibrotic signaling cascades, contributes to its overall efficacy.[1][5] This document synthesizes the available preclinical data on this compound, focusing on its impact on key cellular players in fibrosis, namely fibroblasts and macrophages.

Data Presentation: In Vitro Inhibitory Activity of this compound

The following tables summarize the quantitative data on the inhibitory potency of this compound against various kinases implicated in fibrotic and inflammatory processes.

Table 1: IC50 Values of this compound against Key Tyrosine Kinases

| Kinase Target | IC50 (nM) | Reference |

| c-Src | 1.3 | [1] |

| Lyn | 4.3 | [1] |

| Fyn | 2.3 | [1] |

| Yes | 2.1 | [1] |

| Fgr | 3.7 | [1] |

| Hck | 4.4 | [1] |

| Lck | 21.6 | [1] |

| Blk | 50.7 | [1] |

| Btk1 | 17.7 | [1] |

| Syk1 | 25.2 | [1] |

| VEGFR2 | 4.6 | [1] |

| EPHA3 | 5.1 | [1] |

| FLT3 | 26.1 | [1] |

Table 2: Inhibitory Activity of this compound against Discoidin Domain Receptors (DDRs)

| DDR Target | Assay Type | IC50 (nM) | Reference |

| DDR1b (autophosphorylation) | Cell-based (HEK293) | 164 | [2][4] |

| DDR2 (autophosphorylation) | Cell-based (HEK293) | 171 | [2][4] |

| DDR2 (active form) | Kinase Assay | 6 | [4][6] |

| DDR2 (non-activated form) | Kinase Assay | 145 | [4][6] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-fibrotic effects by modulating key signaling pathways in fibroblasts and macrophages.

Inhibition of Fibroblast Activation

Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis, promoting the differentiation of fibroblasts into contractile and extracellular matrix-producing myofibroblasts. This compound has been shown to suppress the pro-fibrotic effects of TGF-β.[5] The proposed mechanism involves the inhibition of downstream signaling cascades, including the Akt and Focal Adhesion Kinase (FAK) pathways, which are crucial for fibroblast proliferation, migration, and the expression of α-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation.[5]

Caption: this compound inhibits TGF-β-induced fibroblast activation.

Modulation of Macrophage Activity

In the context of tissue injury and fibrosis, macrophages play a critical role in orchestrating the inflammatory and subsequent fibrotic response. This compound has been demonstrated to suppress the activation of macrophages.[5] In lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibits cell migration and the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric-oxide synthase (iNOS), cyclooxygenase 2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[5]

Caption: this compound suppresses LPS-induced macrophage activation.

Experimental Protocols

The following sections provide representative protocols for key in vitro and in vivo experiments used to characterize the anti-fibrotic properties of this compound.

In Vitro Experiments

This protocol is designed to assess the effect of this compound on the expression and phosphorylation of key signaling proteins in fibroblasts or macrophages.

Materials:

-

Cell lysates (from treated and untreated cells)

-

Laemmli buffer

-

SDS-polyacrylamide gels

-

Polyvinylidene difluoride (PVDF) membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-α-SMA)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Sample Preparation: Lyse cells and determine protein concentration. Mix equal amounts of protein with Laemmli buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run at an appropriate voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescence detection reagent to the membrane and visualize the protein bands using an imaging system.

This protocol measures the concentration of secreted TNF-α in the culture medium of macrophages.

Materials:

-

TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

Cell culture supernatants

-

Wash buffer

-

Stop solution

Procedure:

-

Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate and add standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Development: Wash the plate and add the substrate solution. Incubate in the dark until color develops.

-

Reaction Stopping and Reading: Add the stop solution and read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the TNF-α concentration in the samples by comparing their absorbance to the standard curve.

This assay assesses the effect of this compound on the migratory capacity of fibroblasts.

Materials:

-

Confluent monolayer of fibroblasts in a multi-well plate

-

Pipette tip or cell scraper

-

Culture medium with and without this compound

-

Microscope with a camera

Procedure:

-

Create the "Wound": Create a scratch in the confluent cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and add fresh culture medium containing different concentrations of this compound or vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24 hours).

-

Data Analysis: Measure the width of the scratch at different time points. The rate of wound closure is indicative of cell migration.

In Vivo Experiment: Rabbit Ear Hypertrophic Scar Model

This model is used to evaluate the efficacy of topically applied this compound in reducing scar formation in vivo.[5][7][8]

Caption: Workflow for the rabbit ear hypertrophic scar model.

Procedure:

-

Anesthesia and Wounding: Anesthetize New Zealand white rabbits. Create full-thickness excisional wounds on the ventral aspect of the ears.

-

Treatment: Apply a topical formulation of this compound or a vehicle control to the wounds daily or as determined by the study design.

-

Monitoring: Monitor the wound healing process and the gross appearance of the developing scar.

-

Tissue Harvest and Analysis: After a predetermined period (e.g., 4-8 weeks), euthanize the animals and excise the scar tissue.

-

Endpoint Evaluation:

-

Gross Morphology: Measure the scar elevation index.

-

Histology: Perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology and Masson's trichrome staining to evaluate collagen deposition.

-

Immunohistochemistry: Stain for α-SMA to identify myofibroblasts and specific markers to quantify macrophage infiltration.

-

Conclusion

This compound demonstrates significant anti-fibrotic potential through its dual inhibition of DDRs and c-Src family kinases. Preclinical evidence strongly suggests that it can effectively suppress the key cellular events that drive fibrosis, including fibroblast activation and macrophage-mediated inflammation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound for the treatment of a wide range of fibrotic diseases. Further studies, including investigations in various organ-specific fibrosis models and eventual clinical trials, are warranted to fully elucidate its clinical utility.

References

- 1. US9062066B2 - Anti-inflammatory compound having inhibitory activity against multiple tyrosine kinases and pharmaceutical composition containing same - Google Patents [patents.google.com]

- 2. Discoidin Domain Receptors: Potential Actors and Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The role of macrophages in hypertrophic scarring: molecular to therapeutic insights [frontiersin.org]

LCB 03-0110: A Multi-Kinase Inhibitor Targeting Neurodegeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LCB 03-0110 is a novel, orally bioavailable small molecule that has emerged as a promising therapeutic candidate for neurodegenerative diseases, including Alzheimer's and Parkinson's disease. As a potent inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2) and Src family kinases, this compound targets key pathological mechanisms implicated in neurodegeneration. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound, with a focus on its mechanism of action, experimental validation, and future directions.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The accumulation of misfolded proteins, chronic neuroinflammation, and impaired cellular clearance pathways, such as autophagy, are common hallmarks of these devastating disorders. This compound, a thienopyridine derivative, has demonstrated the ability to modulate these interconnected pathological processes, positioning it as a compelling candidate for further development. This document will detail the scientific evidence for this compound's therapeutic potential, providing researchers and drug developers with the necessary information to evaluate its utility in the context of neurodegenerative disease.

Mechanism of Action

This compound exerts its neuroprotective effects through the inhibition of multiple tyrosine kinases, primarily DDR1/2 and Src family kinases.

Inhibition of Discoidin Domain Receptors (DDRs)

DDRs are receptor tyrosine kinases that are activated by collagen. In the central nervous system, DDR1 is upregulated in response to neurotoxic insults and is implicated in the regulation of microglial activation and inflammation.[1] Inhibition of DDR1 by this compound has been shown to promote the clearance of neurotoxic proteins by enhancing autophagy.[2][3] This is achieved, in part, by disrupting the inhibitory complex of DDR1 with key autophagy-initiating proteins, such as Beclin-1, leading to the formation of the Beclin-1:VPS34:ATG14 autophagy core complex.[3]

Inhibition of Src Family Kinases

Src family kinases are non-receptor tyrosine kinases that play a critical role in signal transduction pathways regulating cell growth, differentiation, and survival. In the context of neurodegeneration, Src kinases are key mediators of neuroinflammation.[4] Activation of Src in microglia, the resident immune cells of the brain, leads to the production and release of pro-inflammatory cytokines.[1] this compound's inhibition of Src kinases attenuates microglial activation and the subsequent inflammatory cascade, thereby reducing neuronal damage.[4]

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in a range of in vitro and in vivo models of neurodegeneration.

In Vitro Studies

In cellular models, this compound has demonstrated the ability to reduce the levels of key neurotoxic proteins. In B35 rat neuroblastoma cells, treatment with this compound led to a significant reduction in phosphorylated DDR1 and DDR2.[2] Furthermore, in cell-based assays using HEK293 cells overexpressing DDR1b or DDR2, this compound suppressed their autophosphorylation.[5]

In Vivo Studies

Animal models of Alzheimer's and Parkinson's disease have provided compelling evidence for the in vivo efficacy of this compound.

-

Alzheimer's Disease Models: In transgenic APP (TgAPP) mice, which model key aspects of Alzheimer's pathology, intraperitoneal administration of this compound resulted in reduced levels of amyloid-β (Aβ) and hyperphosphorylated tau (p-tau).[2] This was accompanied by a significant reduction in neuroinflammation, as evidenced by decreased staining for the astrocyte marker GFAP and the microglia marker Iba1 in the hippocampus and cortex.[6]

-

Parkinson's Disease Models: In a mouse model of Parkinson's disease induced by the overexpression of human α-synuclein via a lentiviral vector, this compound treatment led to a 50% reduction in α-synuclein levels.[2] This was associated with the protection of dopaminergic neurons in the substantia nigra.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Value | Assay/Model |

| IC50 (DDR1 Autophosphorylation) | 164 nM | HEK293 cells overexpressing DDR1b |

| IC50 (DDR2 Autophosphorylation) | 171 nM | HEK293 cells overexpressing DDR2 |

| IC50 (Active DDR2) | 6 nM | Kinase Assay |

| IC50 (Non-activated DDR2) | 145 nM | Kinase Assay |

| Effective In Vivo Dose | 1.25 - 2.5 mg/kg | TgAPP mice, α-synuclein overexpression mice (I.P.) |

| Plasma:Brain Ratio | 12% | Mouse pharmacokinetic studies |

Table 1: Potency and Pharmacokinetics of this compound [1][2][5][7]

| Finding | Model | Treatment |

| 36% deactivation of DDR1, 50% deactivation of DDR2 | α-synuclein overexpression mouse model | 2.5 mg/kg this compound daily for 21 days (I.P.) |

| 50% reduction in human α-synuclein levels | α-synuclein overexpression mouse model | 2.5 mg/kg this compound daily for 21 days (I.P.) |

| Reduction in GFAP and Iba1 staining | TgAPP mouse model | 2.5 mg/kg this compound daily for 21 days (I.P.) |

Table 2: Key In Vivo Efficacy Data for this compound [2][6]

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in this guide.

In Vitro DDR Phosphorylation Assay

-

Cell Line: B35 rat neuroblastoma cells.

-

Protocol:

-

Cells are stimulated with type-4 collagen for 2 hours to induce DDR phosphorylation.

-

Cells are then treated with this compound (in DMSO) or DMSO vehicle control for 5 hours.

-

Cell lysates are collected and subjected to Western blot analysis.

-

Primary antibodies against phosphorylated DDR1 (pDDR1) and phosphorylated DDR2 (pDDR2) are used for detection.

-

Actin is used as a loading control.

-

Blots are quantified using densitometry.[2]

-

In Vivo α-Synuclein Reduction Study

-

Animal Model: 3-6 month old C57BL/6J mice with unilateral stereotaxic injection of a lentivirus expressing human wild-type α-synuclein into the right substantia nigra.

-

Protocol:

-

α-synuclein is allowed to express for 21 days.

-

Mice are then treated with daily intraperitoneal (I.P.) injections of this compound (2.5 mg/kg) or DMSO vehicle control for 21 days.

-

Following treatment, the right midbrain is dissected.

-

Tissue lysates are analyzed for human α-synuclein levels using a specific ELISA kit.[2]

-

Immunohistochemistry for Neuroinflammation

-

Animal Model: TgAPP mice.

-

Protocol:

-

Mice are treated with daily I.P. injections of this compound (2.5 mg/kg) or DMSO vehicle control for 21 days.

-

Following treatment, mice are perfused, and brains are collected and sectioned.

-

Brain sections are stained with primary antibodies against GFAP (for astrocytes) and Iba1 (for microglia).

-

Fluorescently labeled secondary antibodies are used for visualization.

-

Images of the hippocampus and cortex are captured via fluorescence microscopy.

-

The mean fluorescence intensity (MFI) of GFAP and Iba1 staining is quantified.[6]

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits DDR1 and Src, promoting autophagy and reducing neuroinflammation.

Caption: In vivo experimental workflow for evaluating this compound efficacy.

Conclusion and Future Directions

This compound represents a promising, multi-faceted therapeutic approach for the treatment of neurodegenerative diseases. Its ability to concurrently enhance the clearance of neurotoxic proteins and suppress neuroinflammation through the inhibition of DDR1/2 and Src kinases addresses two critical pathological pillars of these disorders. The preclinical data summarized in this guide provide a strong rationale for its continued development.

Future research should focus on several key areas:

-

Clinical Trials: The robust preclinical efficacy and favorable pharmacokinetic profile of this compound warrant its advancement into clinical trials to assess its safety and efficacy in patients with neurodegenerative diseases.

-

Biomarker Development: The identification and validation of biomarkers that can track the engagement of DDR and Src targets in the CNS and correlate with clinical outcomes will be crucial for successful clinical development.

-

Combination Therapies: Investigating the potential synergistic effects of this compound in combination with other therapeutic agents targeting different pathological pathways in neurodegeneration could lead to more effective treatment strategies.

References

- 1. Proto-oncogene tyrosine-protein kinase SRC (Src) inhibition in microglia relieves neuroinflammation in neuropathic pain mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discoidin Domain Receptor 1 is a therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multifaceted Collagen-DDR1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Src-Family Kinases in Spinal Microglia Contributes to Mechanical Hypersensitivity after Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

The Multi-Faceted Anti-Inflammatory Profile of LCB 03-0110: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the anti-inflammatory properties of LCB 03-0110, a novel multi-tyrosine kinase inhibitor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanisms of action through its effects on critical inflammatory signaling pathways.

Executive Summary

This compound has demonstrated significant anti-inflammatory effects across a range of cellular models, positioning it as a promising therapeutic candidate for various inflammatory conditions. As a potent inhibitor of multiple tyrosine kinases, including Discoidin Domain Receptors (DDRs) and Src family kinases, this compound modulates key signaling pathways, such as the MAPK and JAK/STAT3 pathways, leading to the suppression of pro-inflammatory cytokine production and other inflammatory markers. This document provides a comprehensive overview of the existing data on this compound, highlighting its potential as a versatile anti-inflammatory agent.

Kinase Inhibition Profile

This compound exhibits a broad-spectrum inhibitory activity against several tyrosine kinases implicated in inflammatory processes. The following table summarizes the available IC50 values, showcasing the compound's potency and selectivity.

| Kinase Target | IC50 Value (nM) | Cell System/Assay Condition | Reference |

| DDR1 (autophosphorylation) | 164 | HEK293 cells overexpressing DDR1b | [1][2] |

| DDR2 (autophosphorylation) | 171 | HEK293 cells overexpressing DDR2 | [1][2] |

| DDR2 (active form) | 6 | In vitro kinase assay | [1] |

| DDR2 (non-activated form) | 145 | In vitro kinase assay | [1] |

| c-Src | 2-20 | In vitro kinase assay | [3] |

| Btk | 2-20 | In vitro kinase assay | [3] |

| Syk | 2-20 | In vitro kinase assay | [3] |

A kinase panel assay revealed that at a concentration of 10 µM, this compound inhibited over 90% of the activity of 20 different tyrosine kinases, including all eight Src family kinases, Btk, Syk, Tie2, FLT1, FLT3, FLT4, EphA3, EphB4, VEGFR2, MINK1, c-Abl, and RET[2].

Anti-Inflammatory Effects on Cellular Models

This compound has been evaluated in various cell-based models of inflammation, demonstrating consistent and potent anti-inflammatory activity.

Human Corneal Epithelial (HCE-2) Cells

In a model of dry eye disease, this compound demonstrated significant suppression of inflammatory responses in HCE-2 cells stimulated with lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly(I:C)).

Table 2.1: Inhibition of Pro-inflammatory Cytokines in HCE-2 Cells [4]

| Cytokine | Stimulant | This compound Effect |

| IL-6 | LPS | Dose-dependent decrease to 28.4% of stimulated levels |

| IL-8 | LPS | Dose-dependent decrease to 14.3% of stimulated levels |

| IL-6 | poly(I:C) | Decrease to 16.0% of stimulated levels |

| IL-8 | poly(I:C) | Decrease to 7.8% of stimulated levels |

Table 2.2: Inhibition of MAPK Phosphorylation in HCE-2 Cells [4]

| Protein | Stimulant | This compound (9 µM) Effect |

| phospho-ERK | LPS | Decrease to 4.4% of stimulated levels |

| phospho-p38 | LPS | Decrease to 34.4% of stimulated levels |

Murine T helper 17 (Th17) Cells

This compound was also shown to inhibit the differentiation and function of pro-inflammatory Th17 cells.

Table 2.3: Inhibition of IL-17A in Th17 Cells [4]

| Cytokine | This compound Concentration | Effect |

| IL-17A | 3 nM - 9 µM | Dose-dependent suppression |

J774A.1 Macrophage Cells

In LPS-activated J774A.1 macrophages, this compound inhibited the production of key inflammatory mediators and suppressed cell migration.

Table 2.4: Inhibition of Inflammatory Markers in J774A.1 Macrophages [2]

| Marker | Effect |

| Nitric Oxide (NO) | Inhibition of synthesis |

| iNOS | Inhibition of synthesis |

| COX-2 | Inhibition of synthesis |

| TNF-α | Inhibition of synthesis |

| Cell Migration | Inhibited |

Dermal Fibroblasts

This compound was found to suppress the activation of dermal fibroblasts, a key process in fibrosis and chronic inflammation.

Table 2.5: Effects on Dermal Fibroblasts [2]

| Process | Stimulant | Effect of this compound |

| Proliferation | TGF-β1 and type I collagen | Suppressed |

| Migration | TGF-β1 and type I collagen | Suppressed |

Experimental Protocols

HCE-2 Cell Inflammation Assay[4]

-

Cell Culture: Human Corneal Epithelial (HCE-2) cells were cultured to approximately 70% confluence.

-

Starvation: Cells were starved for 8 hours in Keratinocyte Serum-Free Medium (KSFM).

-

Treatment: Cells were pre-treated with varying concentrations of this compound (0.3, 1, 3, and 9 µM) for 30 minutes.

-

Stimulation: Inflammation was induced by adding either lipopolysaccharide (LPS; 1 µg/ml) or polyinosinic:polycytidylic acid (poly(I:C); 25 µg/ml).

-

Incubation: Cells were incubated for 2 hours (for phospho-ERK analysis), 3 hours (for phospho-p38 analysis), or 4 hours (for IL-6 and IL-8 expression analysis).

-

Analysis: Protein phosphorylation was assessed by Western blotting, and cytokine expression was measured by ELISA.

J774A.1 Macrophage Activation Assay[2][5]

-

Cell Culture: J774A.1 macrophage cells were cultured in appropriate media.

-

Treatment: Cells were treated with various concentrations of this compound.

-

Stimulation: Macrophages were activated with lipopolysaccharide (LPS).

-

Incubation and Analysis:

-

After 6 hours, the culture medium was collected to quantify TNF-α, IL-6, and IL-12 by ELISA[5].

-

After 24 hours, the culture medium was collected to quantify nitric oxide (NO) synthesis[5].

-

Cell lysates were analyzed for iNOS and COX-2 expression by Western blotting[2].

-

Cell migration was assessed using a suitable migration assay[2].

-

Dermal Fibroblast Migration Assay[2][6][7][8]

-

Cell Culture: Primary dermal fibroblasts were cultured to confluence.

-

Wound Creation: A "scratch" or wound was created in the confluent cell monolayer.

-

Treatment: Cells were treated with this compound in the presence of stimulants such as TGF-β1 and type I collagen.

-

Monitoring: The closure of the wound over time was monitored and quantified using microscopy to assess cell migration.

-

Alternative Method (Boyden Chamber): A modified Boyden chamber assay can also be used, where fibroblasts are placed in the upper chamber and their migration towards a chemoattractant (or this compound-treated cells) in the lower chamber is quantified[6].

Signaling Pathways and Visualizations

This compound exerts its anti-inflammatory effects by targeting key signaling cascades. The following diagrams, generated using the DOT language, illustrate these mechanisms.

MAPK Signaling Pathway in HCE-2 Cells

This compound effectively inhibits the LPS and poly(I:C)-induced activation of the MAPK pathway in human corneal epithelial cells, leading to a reduction in pro-inflammatory cytokine production[4].

Caption: Inhibition of the MAPK (ERK/p38) pathway by this compound.

JAK/STAT3 Signaling Pathway

This compound has been reported to inhibit IL-6-induced STAT3 transcription, a critical pathway in Th17 cell differentiation and other inflammatory processes.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9062066B2 - Anti-inflammatory compound having inhibitory activity against multiple tyrosine kinases and pharmaceutical composition containing same - Google Patents [patents.google.com]

- 6. Stimulation of Skin and Wound Fibroblast Migration by Mesenchymal Stem Cells Derived from Normal Donors and Chronic Wound Patients - PMC [pmc.ncbi.nlm.nih.gov]

LCB 03-0110: A Multi-Targeted Kinase Inhibitor with Anti-Angiogenic Properties for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: LCB 03-0110, identified by its chemical name (3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol), is a novel small molecule inhibitor with a thienopyridine core structure. Initially investigated for its anti-inflammatory and anti-fibrotic properties, recent preclinical studies have illuminated its potential in oncology, primarily through its potent anti-angiogenic activity. This technical guide provides a comprehensive overview of the applications of this compound in cancer research, focusing on its mechanism of action, preclinical data, and relevant experimental methodologies.

Mechanism of Action

This compound functions as a multi-targeted tyrosine kinase inhibitor. Its primary anti-cancer effects are attributed to the inhibition of key signaling pathways involved in tumor angiogenesis and metastasis.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and dissemination. This compound has been shown to be a potent inhibitor of VEGFR-2. In vitro kinase assays and molecular modeling reveal that this compound competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition leads to a reduction in VEGF-induced proliferation, viability, migration, and capillary-like tube formation of endothelial cells.

Targeting the JAK/STAT3 Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway is another crucial axis in tumor progression, involved in cell proliferation, survival, and angiogenesis. This compound effectively inhibits the JAK/STAT3 pathway. By targeting upstream kinases like VEGFR-2 and c-Src, this compound prevents the phosphorylation and activation of STAT3. This blockade of STAT3 signaling contributes to the suppression of pro-angiogenic factors and inhibits the migration and proliferation of both endothelial and cancer cells.

Pan-Kinase Inhibitory Profile

Beyond VEGFR-2 and the JAK/STAT3 pathway, this compound exhibits a broader inhibitory profile against several other tyrosine kinases implicated in cancer. It is a potent inhibitor of the discoidin domain receptor (DDR) family, particularly DDR2, and the c-Src family of tyrosine kinases. It also shows inhibitory activity against Tie-2, another key receptor in angiogenesis. This multi-targeted approach suggests that this compound may overcome some of the resistance mechanisms that can develop with more selective single-target agents.

Preclinical Data in Cancer Research

The anti-tumor potential of this compound has been demonstrated in various preclinical models, highlighting its anti-angiogenic and anti-metastatic capabilities.

In Vitro Efficacy

This compound has demonstrated significant inhibitory effects on key cellular processes involved in angiogenesis and cancer progression in various in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | Assay Type | Cell Line/System | Key Findings |

| Kinase Activity | In vitro kinase assay | Purified enzymes | Potent inhibition of VEGFR-2, c-Src, and Tie-2. |

| Cell-based assay | Not specified | IC50 for activated DDR2: 6 nM. | |

| Cell-based assay | Not specified | IC50 for non-activated DDR2: 145 nM. | |

| Cell-based assay | Not specified | IC50 for Src family kinases: 2-20 nM. | |

| Endothelial Cell Function | Proliferation assay | Human endothelial cells | Inhibition of VEGF-induced proliferation. |

| Viability assay | Human endothelial cells | Reduction in VEGF-induced viability. | |

| Migration assay | Human endothelial cells | Inhibition of VEGF-induced migration. | |

| Tube formation assay | Human endothelial cells | Inhibition of capillary-like tube formation. | |

| Fibroblast Activity | Proliferation & Migration | Primary dermal fibroblasts | IC50 for TGF-β1 and collagen-induced effects: 194 nM. |

In Vivo Anti-Angiogenic and Anti-Tumor Activity

The efficacy of this compound has been validated in in vivo animal models, demonstrating its ability to suppress angiogenesis and tumor growth.

Table 2: In Vivo Efficacy of this compound

| Model | Assay Type | Key Findings |

| Rat Aorta Model | Aortic ring sprouting assay | Suppression of endothelial cell sprouting. |

| Mouse Matrigel Plug Assay | In vivo angiogenesis assay | Inhibition of new blood vessel formation. |

| Mouse Metastasis Model | Pulmonary metastasis model | Suppression of pulmonary metastasis. |

| Mouse Xenograft Model | Tumor xenograft model | Suppression of tumor growth. |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound.

Caption: this compound inhibits the VEGF-induced VEGFR-2 signaling pathway.

Caption: this compound indirectly inhibits the JAK/STAT3 signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. The following are generalized methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of purified enzymes (e.g., VEGFR-2, c-Src, Tie-2, DDR2).

Methodology:

-

Recombinant human kinase enzymes are incubated with a specific substrate and ATP in a reaction buffer.

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The kinase reaction is allowed to proceed for a defined period at an optimal temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), ELISA with phospho-specific antibodies, or luminescence-based assays that measure ATP consumption.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the log

Methodological & Application

Preparing LCB 03-0110 Stock Solution from Powder: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of a stock solution of LCB 03-0110, a potent inhibitor of c-Src kinase and Discoidin Domain Receptor (DDR) family tyrosine kinases.[1][2][3][4][5][6][7][8] Included are the chemical and physical properties of this compound dihydrochloride, detailed protocols for reconstitution, and recommendations for storage and handling. Additionally, this note outlines the mechanism of action of this compound and provides a visual representation of its key signaling pathway targets.

Introduction to this compound

This compound is a thienopyridine derivative that acts as a multi-targeted tyrosine kinase inhibitor.[2][3] It is a potent inhibitor of c-Src kinase with an IC50 of 1.3 nM.[4] Furthermore, it demonstrates inhibitory activity against the Discoidin Domain Receptor 2 (DDR2) family of tyrosine kinases, Bruton's tyrosine kinase (BTK), and Spleen tyrosine kinase (Syk).[4][5] Research has shown that this compound can suppress the activation of macrophages and fibroblasts, suggesting its potential in studying and developing treatments for conditions involving fibrosis and inflammation.[2][3]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation and experimental design. The data presented below pertains to the dihydrochloride salt of this compound.

| Property | Value | Reference |

| Molecular Weight | 490.45 g/mol | [9] |

| Molecular Formula | C₂₄H₂₃N₃O₂S·2HCl | [9] |

| CAS Number | 1962928-28-4 | |

| Appearance | Solid | [4] |

| Purity | ≥98% |

Solubility and Storage

Proper dissolution and storage are critical to maintaining the stability and activity of this compound.

| Solvent | Maximum Concentration | Reference |

| Water | 100 mM | |

| DMSO | 100 mM |

Storage Recommendations:

| Form | Storage Temperature | Duration | Reference |

| Powder | Room Temperature (desiccated) | As per manufacturer | |

| Stock Solution | -20°C | Up to 1 month | [3] |

| Stock Solution | -80°C | Up to 6 months | [3] |

It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]

Experimental Protocols

This section provides a detailed protocol for the preparation of a 10 mM stock solution of this compound in DMSO.

Materials

-

This compound dihydrochloride powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Optional: Ultrasonic bath

Stock Solution Preparation Workflow

Caption: Workflow for this compound Stock Solution Preparation.

Step-by-Step Protocol

-

Determine the required volume of stock solution. For this protocol, we will prepare 1 mL of a 10 mM stock solution.

-

Calculate the mass of this compound dihydrochloride needed.

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 490.45 g/mol = 4.9045 mg

-

-

Weigh out approximately 4.9 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

-

Vortex the solution for several minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

-

Optional: If the compound does not readily dissolve, sonicate the tube in an ultrasonic bath for short intervals until the solution is clear.[3]

-

Aliquot the 10 mM stock solution into smaller, single-use sterile tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting several key tyrosine kinases involved in cell signaling pathways that regulate processes such as cell growth, proliferation, migration, and inflammation. Its primary targets include c-Src, DDR1/2, BTK, and Syk.[2][5][10] By inhibiting these kinases, this compound can modulate downstream signaling cascades. For instance, its inhibition of the TGF-β1 and LPS-induced pathways in fibroblasts and macrophages, respectively, highlights its anti-fibrotic and anti-inflammatory potential.[2]

Caption: Key Signaling Targets of this compound.

Safety Precautions

As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn when handling this compound powder and solutions. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for complete safety information.

References

- 1. targetmol.com [targetmol.com]

- 2. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. This compound dihydrochloride | Src | TargetMol [targetmol.com]

- 5. This compound | 1228102-01-9 | DDR | MOLNOVA [molnova.com]

- 6. molnova.com:443 [molnova.com:443]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound dihydrochloride | C24H25Cl2N3O2S | CID 121513872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for LCB 03-0110

Topic: LCB 03-0110 Solubility and Applications For: Researchers, scientists, and drug development professionals.

This document provides detailed information on the solubility, mechanisms of action, and experimental protocols for this compound, a potent multi-kinase inhibitor.

Overview of this compound

This compound, also known as 3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol, is a thienopyridine derivative identified as a potent, ATP-competitive inhibitor of several tyrosine kinases.[1][2] It is particularly effective against the c-Src kinase family, discoidin domain receptor (DDR) family, Bruton's tyrosine kinase (Btk), and spleen tyrosine kinase (Syk).[1][2] Research has highlighted its potential as a novel anti-fibro-inflammatory agent due to its ability to simultaneously target activated fibroblasts and macrophages.[1][3] Its dihydrochloride salt is commonly used in research.[4][5]

Key biological activities include:

-

Inhibition of c-Src kinase with an IC50 of 1.3 nM.[5]

-

Inhibition of the active form of DDR2 with an IC50 of 6 nM.[2][3]

-

Suppression of TGF-β1-induced fibroblast activation.[1]

-

Inhibition of LPS-induced macrophage activation.[1]

-

Anti-inflammatory effects in corneal epithelial cells by inhibiting the MAPK/ERK and p38 pathways.[7]

-

Anti-angiogenic activity through targeting VEGFR-2 and JAK/STAT3 signaling.[7][8]

Solubility and Stock Solution Preparation

This compound dihydrochloride exhibits high solubility in both dimethyl sulfoxide (DMSO) and water.[4][9]

Table 1: Solubility of this compound Dihydrochloride

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |

| Water | 100 | 49.05 |

| DMSO | 100 | 49.05 |

Data is based on a molecular weight of 490.45 g/mol for the dihydrochloride salt.

Protocol 1: Preparation of a 10 mM Stock Solution

Materials:

-

This compound dihydrochloride (MW: 490.45 g/mol )

-

Anhydrous DMSO

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Weigh out 1 mg of this compound dihydrochloride powder.

-

Add 203.9 µL of anhydrous DMSO to the powder.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should generally not exceed 0.1% to avoid solvent-induced toxicity.[5]

Key Signaling Pathways and Mechanisms

This compound exerts its effects by targeting multiple signaling cascades involved in inflammation, fibrosis, and angiogenesis.

Caption: Inhibition of Fibroblast and Macrophage Activation Pathways by this compound.

Experimental Protocols and Applications

Protocol 2: In Vitro Fibroblast Activation Assay

This protocol assesses the ability of this compound to inhibit the activation of dermal fibroblasts, a key process in scar formation.

Workflow Diagram:

Caption: Experimental Workflow for Fibroblast Activation Assay.

Methodology:

-

Cell Culture: Culture primary human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seeding: Seed cells in appropriate plates (e.g., 96-well for proliferation, 6-well for migration/Western blot) and allow them to adhere overnight.

-

Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.

-

Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1-2 hours.

-

Stimulation: Add a stimulating agent such as TGF-β1 (e.g., 10 ng/mL) or coat plates with Type I Collagen.[1]

-

Incubation: Incubate for the desired period (e.g., 24 hours for migration, 48 hours for proliferation).

-

Endpoint Analysis:

-

Proliferation: Measure cell viability using an MTT or similar assay.

-

Migration: Perform a scratch/wound healing assay and measure the closure of the gap over time.

-

Protein Expression: Lyse the cells and perform Western blotting for key markers like α-smooth muscle actin (α-SMA), phospho-Akt1, and phospho-FAK.[1]

-

Protocol 3: In Vitro Macrophage Anti-Inflammatory Assay

This protocol evaluates the effect of this compound on the inflammatory response in macrophages.

Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., J774A.1 or THP-1) in RPMI-1640 medium with standard supplements.[1][7]

-

Seeding: Plate the cells at a suitable density. For THP-1 monocytes, differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.

-

Treatment: Pre-treat the cells with this compound at various concentrations for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL).[1]

-

Incubation: Incubate for 18-24 hours.

-

Endpoint Analysis:

-

Nitric Oxide (NO) Production: Measure nitrite concentration in the culture supernatant using the Griess reagent.[1]

-

Cytokine Release: Quantify the levels of TNF-α, IL-6, and other cytokines in the supernatant using ELISA kits.[7]

-

Protein Expression: Perform Western blotting on cell lysates to analyze the expression of iNOS, COX-2, and the phosphorylation status of MAPK pathway proteins like p38 and ERK.[1][7]

-

Quantitative Inhibition Data

This compound has been shown to be a potent inhibitor across various kinases and cellular processes.

Table 2: IC50 Values for this compound

| Target / Process | Cell Line / System | IC50 Value | Reference |

| c-Src Kinase | Biochemical Assay | 1.3 nM | [5] |

| DDR2 (activated) | Biochemical Assay | 6 nM | [2][3] |

| DDR2 (non-activated) | Biochemical Assay | 145 nM | [2][3] |

| DDR1 Autophosphorylation | HEK293-DDR1b cells | 164 nM | [3] |

| DDR2 Autophosphorylation | HEK293-DDR2 cells | 171 nM | [3] |

| Fibroblast Proliferation (TGF-β1 induced) | Primary Dermal Fibroblasts | 194 nM | [2] |

Note: IC50 values can vary depending on the specific experimental conditions, assay type, and cell line used.

Conclusion

This compound is a versatile and potent multi-kinase inhibitor with significant anti-inflammatory and anti-fibrotic properties. Its high solubility in both aqueous and organic solvents facilitates its use in a wide range of in vitro and in vivo experimental settings. The protocols outlined here provide a foundation for researchers to investigate its therapeutic potential in diseases characterized by inflammation and fibrosis.

References

- 1. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 1228102-01-9 | DDR | MOLNOVA [molnova.com]

- 3. mdpi.com [mdpi.com]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. This compound dihydrochloride | Src | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. resources.rndsystems.com [resources.rndsystems.com]

Application Notes and Protocols: Detection of p-ERK and p-P38 Inhibition by LCB 03-0110 via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection and semi-quantitative analysis of phosphorylated Extracellular Signal-regulated Kinase (p-ERK) and phosphorylated p38 Mitogen-Activated Protein Kinase (p-p38) in cell lysates following treatment with LCB 03-0110, a multi-tyrosine kinase inhibitor. The described Western blot procedure is optimized for reliable detection of these key signaling proteins, offering a robust method for assessing the pharmacological effects of this compound on the MAPK signaling pathway.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK and p38 cascades, are critical regulators of cellular processes such as proliferation, differentiation, inflammation, and apoptosis. Dysregulation of these pathways is implicated in numerous diseases, making them key targets for therapeutic intervention. This compound has been identified as a multi-tyrosine kinase inhibitor that can suppress the phosphorylation of both ERK and p38.[1][2] Western blotting is a widely used and effective technique to measure the changes in protein phosphorylation status.

This protocol details the necessary steps for cell culture and treatment with this compound, preparation of cell lysates, protein quantification, gel electrophoresis, protein transfer, immunodetection of p-ERK, p-p38, total ERK, and total p38, and subsequent data analysis. Adherence to this protocol will enable researchers to consistently evaluate the inhibitory effects of this compound on these crucial signaling pathways.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow.

References

- 1. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

Application Notes and Protocols: Measuring Cytokine Secretion Following LCB 03-0110 Exposure Using ELISA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for quantifying cytokine concentrations in cell culture supernatants after treatment with LCB 03-0110, a multi-tyrosine kinase inhibitor with demonstrated anti-inflammatory properties. The provided experimental design is a general template that can be adapted to specific cell types and research questions.

Introduction

This compound is a novel small molecule that functions as a pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor.[1][2] Research has indicated its potential as an anti-inflammatory agent through the suppression of key signaling pathways, including the MAPK/P38 and ERK pathways.[3][4] This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-17A (IL-17A), and Tumor Necrosis Factor-alpha (TNF-α).[1][3][5] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in biological samples, making it an ideal tool to evaluate the immunomodulatory effects of this compound.[6][7]

This document outlines a detailed protocol for treating a relevant cell line with this compound, collecting the supernatant, and performing a sandwich ELISA to measure the concentration of secreted cytokines.

I. Experimental Protocols

A. Cell Culture and Treatment with this compound

This protocol describes the culture of a relevant cell line (e.g., macrophages like RAW 264.7 or J774A.1, or human corneal epithelial cells) and subsequent treatment with this compound.

Materials:

-

Appropriate cell line

-

Complete cell culture medium (e.g., DMEM or KSFM supplemented with 10% FBS and 1% penicillin-streptomycin)[8]

-

This compound (stock solution prepared in DMSO)

-

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Polyinosinic:polycytidylic acid (poly(I:C)))[3][4]

-

96-well cell culture plates

-

Sterile PBS

-

Trypsin-EDTA (if using adherent cells)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 0.1 million cells/well) and allow them to adhere and reach the desired confluency overnight in a humidified incubator at 37°C and 5% CO2.[8]

-

This compound Pre-treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range to start with is 0.3 µM to 10 µM.[3][9] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate for a predetermined time (e.g., 1-2 hours).

-

Inflammatory Stimulation: After the pre-treatment period, add the inflammatory stimulus (e.g., 1 µg/ml LPS or 25 µg/mL poly(I:C)) to the wells.[9] Include a negative control group with no stimulus and a positive control group with the stimulus but no this compound.

-

Incubation: Incubate the plate for a period sufficient to induce cytokine production (e.g., 24-72 hours).[8] The optimal time should be determined empirically for the specific cell line and cytokine of interest.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the culture supernatant from each well without disturbing the cell layer. The supernatants can be used immediately for ELISA or stored at -80°C for later analysis.[10]

B. Cytokine Measurement by Sandwich ELISA

This protocol outlines the steps for a standard sandwich ELISA to quantify the concentration of a specific cytokine in the collected cell culture supernatants.

Materials:

-

ELISA plate pre-coated with a capture antibody specific for the cytokine of interest

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)[8]

-

Blocking Buffer (e.g., 10% FBS in PBS)[8]

-

Recombinant cytokine standard of known concentration

-

Biotinylated detection antibody specific for the cytokine of interest

-

Avidin-HRP or Streptavidin-HRP conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2N H2SO4)[8]

-

Microplate reader

Procedure:

-

Plate Preparation: If not using pre-coated plates, coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.[6][8] The following day, wash the plate three times with Wash Buffer.

-

Blocking: Block non-specific binding by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.[8] After incubation, wash the plate three times with Wash Buffer.

-

Standard and Sample Incubation: Prepare a serial dilution of the recombinant cytokine standard to generate a standard curve. Add the standards and the collected cell culture supernatants (diluted if necessary) to the wells.[8][10] Incubate for 2 hours at room temperature.[8]

-

Detection Antibody Incubation: Wash the plate five times with Wash Buffer. Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[8]

-

Enzyme Conjugate Incubation: Wash the plate five times with Wash Buffer. Add the Avidin-HRP or Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Substrate Development: Wash the plate seven times with Wash Buffer. Add the TMB substrate to each well and incubate in the dark until a color change is observed.[8]

-

Stopping the Reaction: Stop the reaction by adding the Stop Solution to each well.[8]

-

Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[8]

II. Data Presentation

The quantitative data obtained from the ELISA should be summarized in a table for clear comparison.

| Treatment Group | This compound Conc. (µM) | Stimulus | Cytokine Concentration (pg/mL) ± SD | % Inhibition |

| Negative Control | 0 | None | N/A | |